Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate
Overview
Description
Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate is a chemical compound with the molecular formula C15H14N4O3 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate typically involves the reaction of 6-chloropurine with benzyl alcohol under basic conditions to form 6-(benzyloxy)purine. This intermediate is then reacted with methyl bromoacetate in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl [6-(methoxy)-9H-purin-9-yl]acetate
- Methyl [6-(ethoxy)-9H-purin-9-yl]acetate
- Methyl [6-(propoxy)-9H-purin-9-yl]acetate
Uniqueness
Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
924913-66-6 |
---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
methyl 2-(6-phenylmethoxypurin-9-yl)acetate |
InChI |
InChI=1S/C15H14N4O3/c1-21-12(20)7-19-10-18-13-14(19)16-9-17-15(13)22-8-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
FBHUYEWQZMQTKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC2=C1N=CN=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.